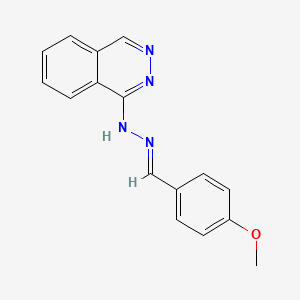
1-(3-Iodophenyl)-1-methyl-3-(1-naphthyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory in the central nervous system.
CNS-1261: is a small-molecule drug developed by . It acts as an .
CNS-1261: has been investigated for its potential therapeutic applications, particularly in the context of .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CNS-1261 are not widely available in the public domain.
- industrial production methods likely involve multi-step organic synthesis, with the final compound being purified and characterized.
Chemical Reactions Analysis
- Common reagents and conditions used in these reactions remain proprietary information.
- Major products formed from these reactions would depend on the specific synthetic pathway.
CNS-1261: may undergo various chemical reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- Researchers have explored its potential as a diagnostic tool using single-photon emission computed tomography (SPECT) imaging.
- The compound’s binding to NMDA receptors has been investigated in both healthy volunteers and schizophrenic patients .
CNS-1261: has been studied in the context of and other neurological disorders.
Mechanism of Action
- As an NMDA receptor antagonist, CNS-1261 blocks the NMDA receptor complex, affecting glutamate signaling.
- The NMDA receptor is involved in synaptic plasticity, memory formation, and excitatory neurotransmission.
- By modulating NMDA receptor activity, CNS-1261 may impact cognitive function and mood.
Comparison with Similar Compounds
- Similar compounds include other NMDA receptor antagonists, such as ketamine and memantine .
- each compound has distinct pharmacological properties and clinical applications.
CNS-1261: is unique due to its specific binding to NMDA receptors.
Properties
Molecular Formula |
C18H16IN3 |
|---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
1-(3-iodophenyl)-1-methyl-2-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C18H16IN3/c1-22(15-9-5-8-14(19)12-15)18(20)21-17-11-4-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H2,20,21) |
InChI Key |
YEMFBSCVGTUXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)I)C(=NC2=CC=CC3=CC=CC=C32)N |
Synonyms |
CNS 1261 CNS-1261 N-(1-naphthyl)-N'-(3-iodophenyl)-N'-methylguanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1241871.png)
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1241872.png)



![4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine](/img/structure/B1241882.png)
![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241885.png)

![[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate](/img/structure/B1241887.png)

![2-Acetamido-3-[(5,10-dihydroxy-4,9-dimethoxy-6-oxo-7,8,9,11-tetrahydrobenzo[b]fluoren-2-yl)methylsulfanyl]propanoic acid](/img/structure/B1241889.png)
![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
